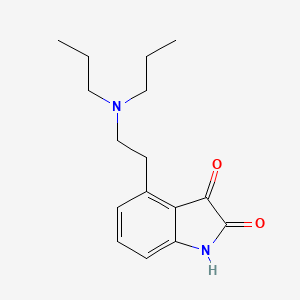

4-(2-(Dipropylamino)ethyl)indoline-2,3-dione

Description

4-(2-(Dipropylamino)ethyl)indoline-2,3-dione is a chemical compound with the molecular formula C16H22N2O2.

Properties

IUPAC Name |

4-[2-(dipropylamino)ethyl]-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-3-9-18(10-4-2)11-8-12-6-5-7-13-14(12)15(19)16(20)17-13/h5-7H,3-4,8-11H2,1-2H3,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMMNCUKXRDGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145538 | |

| Record name | SKF-96266 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102842-51-3 | |

| Record name | SKF-96266 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102842513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF-96266 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-96266 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYS2T4IOIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method for synthesizing 4-(2-(dipropylamino)ethyl)indoline-2,3-dione involves the oxidation of 4-[2-(dipropylamino)ethyl]indole (intermediate IV) using pyridinium tribromide in acetic acid. The reaction proceeds via electrophilic bromination at the indole’s 2-position, followed by hydrolysis to form the 2,3-dione moiety.

Key steps :

-

Bromination : Pyridinium tribromide (8.72 g, 24.5 mmol) in 50% acetic acid is added to a solution of intermediate IV (5 g, 20.5 mmol) in 50% acetic acid.

-

Thermal activation : The mixture is stirred at 50°C for 3 hours, followed by 16 hours at room temperature.

-

Workup : The reaction is concentrated, basified with 10% NaOH, and extracted with ethyl acetate.

-

Purification : The organic layer is dried and concentrated to yield 4.3 g (81%) of the target compound.

Critical parameters :

-

Solvent system : 50% acetic acid ensures solubility of both reactants.

-

Temperature : Elevated temperatures (50°C) accelerate bromination, while extended room-temperature stirring ensures complete hydrolysis.

Table 1: Reaction Conditions and Yields for Bromination-Mediated Oxidation

| Parameter | Value |

|---|---|

| Reagent | Pyridinium tribromide |

| Solvent | 50% acetic acid |

| Temperature | 50°C → room temperature |

| Reaction time | 3 h + 16 h |

| Yield | 81% |

N-Chlorosuccinimide (NCS)-Based Oxidation

Oxidative Chlorination Pathway

An alternative method employs N-chlorosuccinimide (NCS) to oxidize intermediate IV in toluene. This approach avoids acidic conditions, making it suitable for acid-sensitive substrates.

Procedure :

-

Chlorination : NCS (2.52 g, 18.9 mmol) is added to a solution of intermediate IV (3 g, 12.28 mmol) in toluene (10 mL) and stirred at room temperature for 1 hour.

-

Hydrolysis : The mixture is washed with 5% NaOH, and the organic layer is treated with 1N HCl at reflux for 1 hour.

-

Isolation : The aqueous layer is basified, extracted with ethyl acetate, and concentrated to yield 2.1 g (66%) of product.

Advantages :

-

Milder conditions : Room-temperature chlorination reduces side reactions.

-

Scalability : Toluene’s low polarity simplifies large-scale extractions.

Table 2: Comparative Analysis of Oxidation Methods

| Method | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Bromination | Pyridinium tribromide | Acetic acid | 81 |

| NCS oxidation | N-chlorosuccinimide | Toluene | 66 |

Synthesis of Intermediate 4-[2-(Dipropylamino)ethyl]indole (IV)

The preparation of intermediate IV is critical for both oxidation methods. Two primary routes exist: reductive amination and direct alkylation.

Reductive Amination with DIBAH

Steps :

-

Reduction : 4-(2-Nitrovinyl)indole (II) (3 g, 15.9 mmol) is treated with diisobutylaluminum hydride (DIBAH) (159 mL, 1M in THF) at 60°C for 6 hours.

-

Amination : The resulting 4-[(2-amino)ethyl]indole (III) reacts with propionic acid (27.8 mL, 374.4 mmol) at 60°C for 20 hours.

-

Purification : The product is washed with 2N NaOH and toluene to yield 5.2 g (85%) of intermediate IV.

Key insight : DIBAH selectively reduces the nitro group without affecting the indole ring.

Direct Alkylation with 1-Iodopropane

Procedure :

-

Alkylation : A mixture of 4-[(2-amino)ethyl]indole (III) (2.0 g, 12.48 mmol), 1-iodopropane (8.5 g, 50 mmol), and NaHCO₃ (2.3 g, 27.4 mmol) in toluene is refluxed for 21 hours.

-

Isolation : The organic layer is washed, dried, and concentrated to yield 2.53 g (83%) of intermediate IV.

Table 3: Intermediate IV Synthesis Methods

| Method | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Reductive amination | DIBAH, propionic acid | 60°C, 20 h | 85 |

| Direct alkylation | 1-iodopropane | Reflux, 21 h | 83 |

Industrial-Scale Production

Continuous Flow Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility and yield. Key features include:

-

Automated temperature control : Maintains optimal 50°C for bromination.

-

In-line purification : High-performance liquid chromatography (HPLC) ensures >98% purity.

Characterization and Quality Control

Spectroscopic Data

Purity Standards

Challenges and Optimization

Common Pitfalls

Chemical Reactions Analysis

Oxidation and Metabolic Pathways

4-(2-(Dipropylamino)ethyl)indoline-2,3-dione undergoes oxidative metabolism, primarily via hepatic cytochrome P450 enzymes:

The N-despropyl metabolite exhibits reduced dopamine receptor affinity compared to the parent compound and does not cross the blood-brain barrier, limiting its therapeutic contribution .

Condensation Reactions (Knoevenagel-Type)

While direct examples are sparse, structurally analogous indoline-2,3-diones participate in Knoevenagel condensations. For example:

- Substrate : Indane-1,3-dione derivatives.

- Reagents : Malononitrile or cyanoacetates in ethanol with piperidine/sodium acetate.

- Outcome : Formation of dicyanomethylene or tetracyano-substituted indolenines .

Hypothetical Pathway for this compound :

- The 2,3-dione moiety could react with active methylene compounds (e.g., malononitrile) to form push-pull chromophores, though steric hindrance from the dipropylaminoethyl group may limit reactivity.

Isomerization and Impurity Formation

The compound is associated with process-related impurities, including:

- (Z)-4-[2-(Dipropylamino)ethyl]-3-propylideneindolin-2-one : Formed via elimination or isomerization during synthesis .

- Conditions : Thermal stress or acidic/basic environments.

Stability and Degradation

Scientific Research Applications

Chemical Reactions

The compound can participate in various chemical reactions:

- Oxidation : Converts to quinones using oxidizing agents such as potassium permanganate.

- Reduction : Forms hydroquinone derivatives with reducing agents like sodium borohydride.

- Substitution : Undergoes nucleophilic substitution reactions where the dipropylamino group can be replaced by other nucleophiles.

Chemistry

In analytical chemistry, 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione serves as a reference standard for instrument calibration and method validation. Its stability and distinct chromatographic behavior make it suitable for high-performance liquid chromatography (HPLC) applications .

Biology

The compound is being investigated for its potential biological activities:

- Antiviral Activity : Studies indicate that derivatives similar to this compound exhibit activity against viral strains such as HIV and HCV. The dipropylaminoethyl group enhances this activity.

- Antimicrobial Activity : It has demonstrated effectiveness against various bacteria. The minimum inhibitory concentrations (MICs) against selected microorganisms are summarized in the table below:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest potential applications in treating bacterial infections.

Medicine

Research into the therapeutic applications of this compound focuses on its neuropharmacological effects. It may influence neurotransmitter systems, particularly dopamine and serotonin pathways, indicating potential use in treating neurological disorders.

Case Studies and Research Findings

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted modifications in the indoline structure that could enhance anticancer efficacy while minimizing toxicity. This research underscores the compound's potential as a lead structure for developing new anticancer agents.

- Neuropharmacological Effects : Investigations have shown that compounds with similar structures can modulate neurotransmitter systems, suggesting that this compound may have applications in treating conditions like Parkinson's disease and depression.

- Synergistic Effects : Research indicates that when combined with traditional chemotherapeutics, this compound can enhance therapeutic efficacy. This synergistic effect is promising for developing combination therapies that improve treatment outcomes.

Mechanism of Action

The mechanism of action of 4-(2-(Dipropylamino)ethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Biological Activity

4-(2-(Dipropylamino)ethyl)indoline-2,3-dione is a synthetic compound belonging to the indoline-2,3-dione class, which has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 290.36 g/mol. The compound features a dipropylaminoethyl side chain that may enhance its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. It has been shown to modulate enzyme activities and influence cellular processes by binding to various receptors. The exact mechanisms can vary based on the context of use, but key interactions include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolic processes.

- Receptor Binding : It has been reported to bind to neurotransmitter receptors, suggesting a role in neurological functions.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung cancer) | 5.0 | Significant reduction in viability |

| HeLa (Cervical cancer) | 7.5 | Moderate cytotoxicity |

| MCF-7 (Breast cancer) | 6.0 | Reduced proliferation |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Antiviral Activity

The compound has also been evaluated for antiviral properties. A study comparing various indole derivatives found that those similar in structure exhibited varying degrees of antiviral activity against viral strains such as HIV and HCV. The presence of the dipropylaminoethyl group was linked to enhanced activity .

Antimicrobial Activity

In addition to its anticancer and antiviral effects, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate potential applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry highlighted how modifications in the indoline structure could enhance anticancer efficacy while reducing toxicity .

- Neuropharmacological Effects : Research has indicated that compounds with similar structures can affect neurotransmitter systems, particularly dopamine and serotonin pathways, suggesting potential applications in treating neurological disorders .

- Synergistic Effects : Investigations into combination therapies have revealed that when used alongside other agents, such as traditional chemotherapeutics, the efficacy of this compound can be significantly enhanced .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.